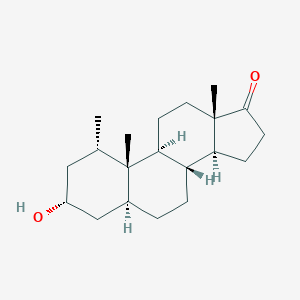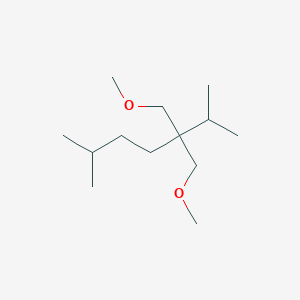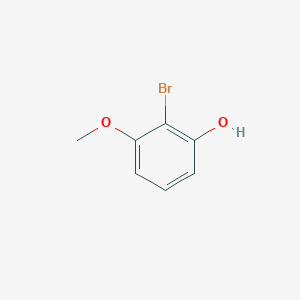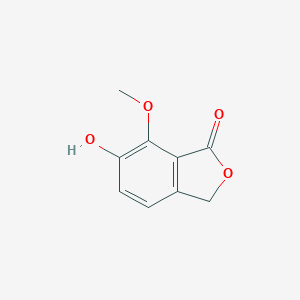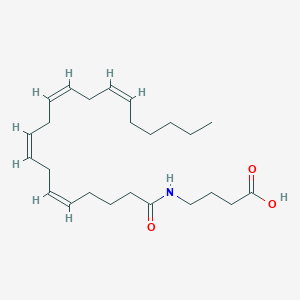
Nagaba
Overview
Description
Arachidonoyl gamma-aminobutyric acid is a bioactive lipid molecule that combines arachidonic acid with gamma-aminobutyric acid. This compound is known for its neuroprotective and cerebrovascular effects, making it a significant subject of study in pharmacology and neuroscience .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidonoyl gamma-aminobutyric acid can be synthesized through the acylation of gamma-aminobutyric acid with arachidonic acid. This process typically involves the use of coupling reagents such as dicyclohexylcarbodiimide and dimethylaminopyridine in an organic solvent like dichloromethane .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Arachidonoyl gamma-aminobutyric acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions can occur at the gamma-aminobutyric acid moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of arachidonoyl gamma-aminobutyric acid .
Scientific Research Applications
Arachidonoyl gamma-aminobutyric acid has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of bioactive lipids.
Biology: The compound is investigated for its role in cellular signaling and neuroprotection.
Medicine: Arachidonoyl gamma-aminobutyric acid is explored for its potential therapeutic effects in conditions such as ischemia and neurodegenerative diseases.
Industry: It may have applications in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Arachidonoyl gamma-aminobutyric acid exerts its effects through several mechanisms:
Comparison with Similar Compounds
- Arachidonoyl glycine
- Arachidonoyl phenylalanine
- Arachidonoyl tyrosine
- Arachidonoyl tryptophan
Comparison: Arachidonoyl gamma-aminobutyric acid is unique due to its combination of arachidonic acid and gamma-aminobutyric acid, which imparts distinct neuroprotective and cerebrovascular properties. While other arachidonoyl amino acids also exhibit bioactivity, the specific effects and mechanisms of arachidonoyl gamma-aminobutyric acid make it particularly valuable in research focused on neuroprotection and cerebrovascular health .
Properties
IUPAC Name |
4-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDIEXTAYKJNX-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)

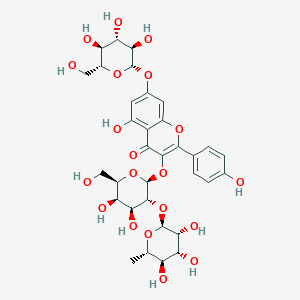
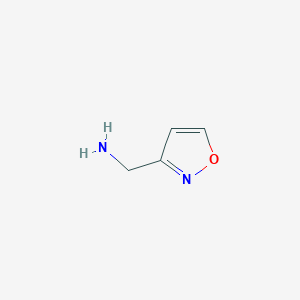
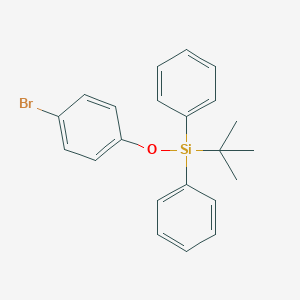
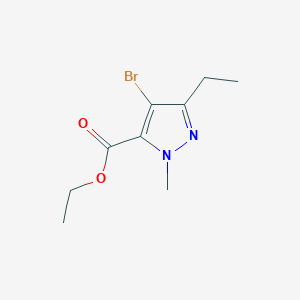
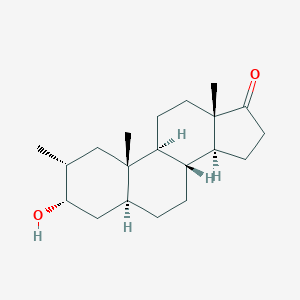
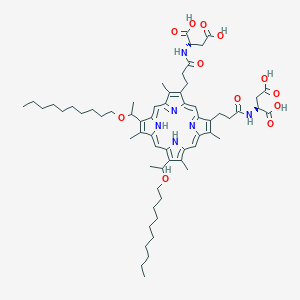
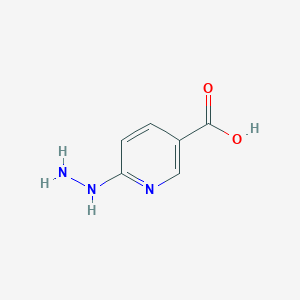
![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)
